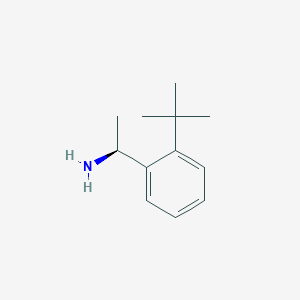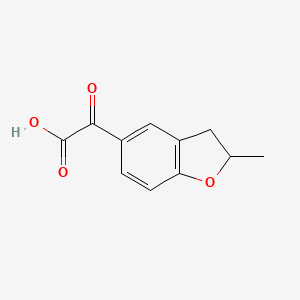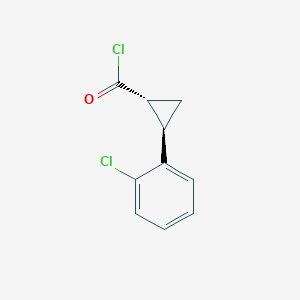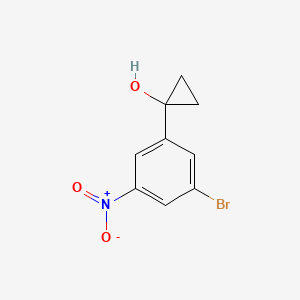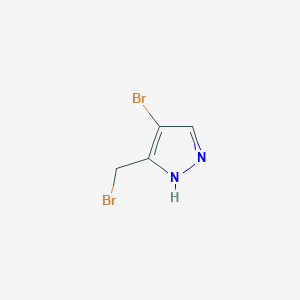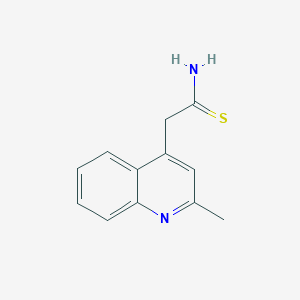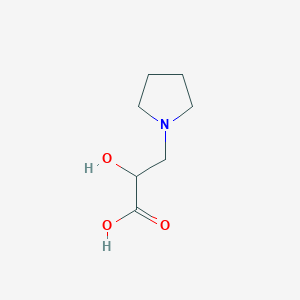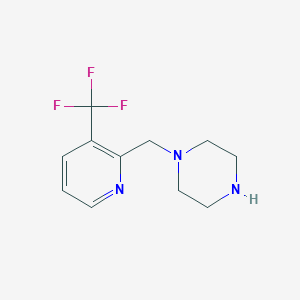
1-((4-Fluoropyridin-2-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Fluoropyridin-2-yl)methyl)piperazine is a chemical compound that features a fluorinated pyridine ring attached to a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-((4-Fluoropyridin-2-yl)methyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoropyridine-2-carbaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((4-Fluoropyridin-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated pyridine ring.
Substitution: Substitution reactions at the pyridine or piperazine rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.
Reduction reactions often employ agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, piperazine derivatives, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-((4-Fluoropyridin-2-yl)methyl)piperazine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-((4-Fluoropyridin-2-yl)methyl)piperazine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The fluorinated pyridine ring can enhance binding affinity and selectivity, while the piperazine moiety can provide additional binding interactions. The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
1-((4-Fluoropyridin-2-yl)methyl)piperazine is unique due to its specific structural features. Similar compounds include:
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound has a similar fluorinated pyridine structure but lacks the piperazine moiety.
(2-Fluoropyridin-4-yl)methanol: Another fluorinated pyridine derivative with a different functional group.
Eigenschaften
Molekularformel |
C11H14F3N3 |
|---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
1-[[3-(trifluoromethyl)pyridin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-2-1-3-16-10(9)8-17-6-4-15-5-7-17/h1-3,15H,4-8H2 |
InChI-Schlüssel |
VHSFAVDTEYXOEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=CC=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


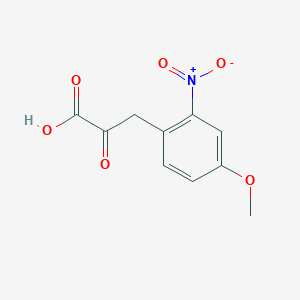

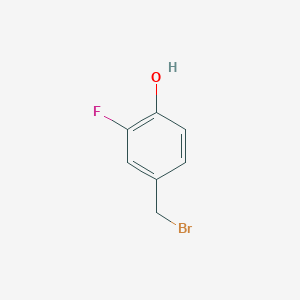
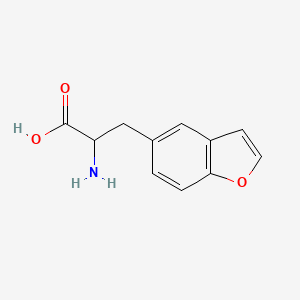

![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)

